CYM5442 hydrochloride

Description

Properties

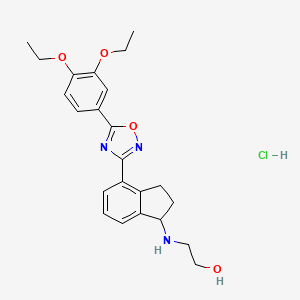

Molecular Formula |

C23H28ClN3O4 |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride |

InChI |

InChI=1S/C23H27N3O4.ClH/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27;/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3;1H |

InChI Key |

KMZLVDAVGXYZDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

CYM5442 hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of CYM5442 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] This technical guide delineates the core mechanism of action of CYM5442, detailing its interaction with the S1P1 receptor, subsequent downstream signaling cascades, and its physiological effects. The information presented herein is a synthesis of key findings from preclinical research, aimed at providing a comprehensive resource for professionals in the fields of pharmacology and drug development.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in a variety of physiological processes, including immune cell trafficking, endothelial barrier function, and cardiovascular regulation.[2] The S1P receptor family consists of five subtypes (S1P1-5). Among these, the S1P1 receptor is a well-validated therapeutic target for autoimmune diseases, owing to its essential role in lymphocyte egress from secondary lymphoid organs.

CYM5442 is a synthetic, orally active small molecule that functions as a selective agonist for the S1P1 receptor.[1] Its high selectivity for S1P1 over other S1P receptor subtypes minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications. This document provides an in-depth overview of the molecular pharmacology of CYM5442.

Molecular Profile and Selectivity

CYM5442 is characterized by its high potency and selectivity for the human S1P1 receptor. It is reported to be inactive against S1P2, S1P3, S1P4, and S1P5 receptors.[1]

Table 1: In Vitro Activity of CYM5442

| Parameter | Value | Cell Line | Reference |

| EC50 (S1P1) | 1.35 nM | Not Specified | [1] |

| EC50 (p42/p44-MAPK phosphorylation) | 46 nM | CHO-K1 cells transfected with S1P1 | [1] |

Mechanism of Action

The mechanism of action of CYM5442 as an S1P1 receptor agonist involves a series of molecular events, beginning with receptor binding and culminating in diverse cellular responses.

Receptor Binding and Activation

CYM5442 binds to a hydrophobic pocket within the S1P1 receptor, distinct from the orthosteric binding site of the endogenous ligand, S1P.[3] This binding activates the receptor, initiating downstream signaling cascades.

Downstream Signaling Pathways

Upon activation by CYM5442, the S1P1 receptor couples to intracellular G proteins to initiate signaling. Key downstream pathways affected by CYM5442 include:

-

p42/p44 MAPK Pathway: CYM5442 stimulates S1P1-dependent phosphorylation of p42/p44 mitogen-activated protein kinase (MAPK).[1] This pathway is involved in cell proliferation and differentiation.

-

NF-κB Pathway: In endothelial cells, CYM5442 has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition is mediated by β-arrestin 2 and leads to a reduction in the expression of pro-inflammatory molecules like ICAM-1.[4][5][6]

Receptor Internalization, Phosphorylation, and Ubiquitination

As a full agonist, CYM5442 induces robust S1P1 receptor internalization, phosphorylation, and ubiquitination.[3][7] These processes are critical for receptor desensitization and signal termination, and they also play a role in the sustained signaling observed with some S1P1 agonists.

Signaling Pathway of CYM5442 at the S1P1 Receptor

Caption: CYM5442 binds to the S1P1 receptor, leading to G protein activation and downstream signaling.

In Vivo Pharmacology

The primary in vivo effect of CYM5442 is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the blood.[3] This is a characteristic effect of S1P1 receptor agonists and is the basis for their use as immunosuppressants.

Table 2: In Vivo Effects of CYM5442 in Mice

| Effect | Dosage | Result | Reference |

| Lymphopenia | 10 mg/kg (i.p.) | 64% decrease in WBC count | [3] |

| B-lymphocyte reduction | 10 mg/kg (i.p.) | 65% decrease | [3] |

| T-lymphocyte reduction | 10 mg/kg (i.p.) | 85% decrease | [3] |

CYM5442 has also demonstrated therapeutic potential in models of acute graft-versus-host disease (aGVHD) by reducing macrophage infiltration into target organs.[2][8] This effect is attributed to the downregulation of chemokines CCL2 and CCL7 in endothelial cells.[2]

Experimental Workflow for aGVHD Model

Caption: Workflow for evaluating the efficacy of CYM5442 in a murine model of aGVHD.

Experimental Protocols

S1P1 Receptor Phosphorylation Assay

-

Cell Line: HEK293 cells stably expressing S1P1-GFP.

-

Protocol:

-

Label cells with P32-orthophosphate.

-

Treat cells with 500 nM CYM5442 for various time points (e.g., 0-60 minutes).[1]

-

Lyse the cells and immunoprecipitate S1P1-GFP using an anti-GFP antibody.

-

Separate the immunoprecipitates by SDS-PAGE.

-

Visualize phosphorylated S1P1 by autoradiography.

-

-

Control: A selective S1P1 antagonist (e.g., W146) can be used to confirm the specificity of the response.[3]

p42/p44 MAPK Phosphorylation Assay

-

Cell Line: CHO-K1 cells transiently or stably expressing human S1P1.

-

Protocol:

-

Serum-starve the cells prior to the experiment.

-

Treat cells with varying concentrations of CYM5442 for a short duration (e.g., 5 minutes).

-

Lyse the cells and perform Western blotting using antibodies specific for phosphorylated and total p42/p44 MAPK.

-

-

Control: A MEK1 inhibitor (e.g., U0126) can be used to block the MAPK pathway and confirm the signaling route.[3]

In Vivo Lymphopenia Assay

-

Animal Model: Male C57BL/6 mice.

-

Protocol:

-

Administer CYM5442 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[3]

-

Collect blood samples at specified time points (e.g., 5 hours post-injection).[3]

-

Perform a complete blood count (CBC) to determine the number of total white blood cells, lymphocytes, and other leukocyte populations.

-

-

Reversal: The S1P1 antagonist W146 can be administered to demonstrate the reversibility of lymphopenia.[3]

Conclusion

This compound is a potent and selective S1P1 receptor agonist with a well-defined mechanism of action. It activates the S1P1 receptor, leading to the modulation of key signaling pathways such as the p42/p44 MAPK and NF-κB pathways. Its ability to induce receptor internalization and cause profound lymphopenia underscores its potential as a therapeutic agent for immune-mediated disorders. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of S1P1-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]

- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

CYM5442 Hydrochloride: An In-Depth Technical Guide to its S1P1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in lymphocyte trafficking, endothelial barrier function, and cellular migration.[1][2] Its high selectivity for S1P1 over other S1P receptor subtypes (S1P2-5) makes it a valuable pharmacological tool for elucidating the specific roles of S1P1 in various physiological and pathological processes. This technical guide provides a comprehensive overview of the S1P1 receptor selectivity of CYM5442, including its functional activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Attributes of this compound

CYM5442 is a chemically optimized compound that demonstrates high potency and selectivity for the human S1P1 receptor.[1] It functions as a full agonist for several S1P1-mediated downstream events, including receptor internalization, phosphorylation, and ubiquitination.[1] Notably, CYM5442 activates S1P1-dependent pathways through a hydrophobic pocket, distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[1] This unique binding mode does not require the canonical headgroup interactions with residues R120 and E121 of the S1P1 receptor that are essential for S1P binding and function.[1]

Quantitative Data on S1P Receptor Selectivity

The selectivity of CYM5442 has been primarily characterized through functional assays that measure the downstream consequences of receptor activation. The following tables summarize the available quantitative data on the potency and efficacy of CYM5442 at the five human S1P receptor subtypes.

Table 1: Functional Potency (EC50) of CYM5442 at Human S1P Receptors

| Receptor Subtype | Assay Type | Measured Effect | Cell Line | EC50 (nM) | Reference |

| S1P1 | p42/p44 MAPK Phosphorylation | Agonist Activity | CHO-K1 (transiently transfected) | 46 | [1] |

| S1P1 | cAMP Inhibition | Agonist Activity | Stable S1P1-bla-CHO-K1 | 1.35 | [2] |

| S1P2 | N/A | Inactive as agonist or antagonist (up to 10 µM) | N/A | N/A | [1][2] |

| S1P3 | cAMP Accumulation | Inactive as agonist or antagonist (up to 10 µM) | Stable S1P3-NFAT-bla-CHO-K1 | N/A | [1][2] |

| S1P4 | β-Arrestin Recruitment | Inactive as agonist or antagonist (up to 10 µM) | Stable TANGO® S1P4-bla U2OS | N/A | [1][2] |

| S1P5 | N/A | Inactive as agonist or antagonist (up to 10 µM) | N/A | N/A | [1][2] |

Signaling Pathways Modulated by CYM5442

Activation of the S1P1 receptor by CYM5442 initiates a cascade of intracellular signaling events. S1P1 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 activation promotes the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and G protein-independent signaling.

S1P1 Signaling Cascade

Caption: S1P1 receptor signaling pathways activated by CYM5442.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the S1P1 receptor selectivity of CYM5442.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Caption: Workflow for a radioligand competition binding assay.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-S1P), and serial dilutions of CYM5442.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the CYM5442 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the S1P1 receptor as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of CYM5442 in the assay buffer.

-

Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period to allow for [35S]GTPγS binding to activated G proteins.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the CYM5442 concentration and fit the data to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled S1P1 receptor.

Protocol:

-

Cell Culture: Plate cells expressing the S1P1 receptor in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of CYM5442 to the cells, followed by a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the CYM5442 concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.

Caption: Logical flow of a β-arrestin enzyme fragment complementation assay.

Protocol:

-

Cell Culture: Use a cell line engineered to stably co-express the S1P1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment. Plate these cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of CYM5442 to the wells.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).

-

Detection: Add the enzyme substrate to the wells.

-

Signal Measurement: Measure the luminescence or fluorescence signal generated by the active enzyme using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the CYM5442 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Off-Target Profile

Based on the available literature, CYM5442 is highly selective for the S1P1 receptor within the S1P receptor family.[1][2] In functional assays, it has been shown to be inactive as both an agonist and an antagonist at S1P2, S1P3, S1P4, and S1P5 receptors at concentrations up to 10 µM.[1] A comprehensive screening of CYM5442 against a broad panel of other GPCRs, ion channels, and enzymes is not publicly available at this time.

Conclusion

This compound is a well-characterized, potent, and highly selective S1P1 receptor agonist. Its selectivity is primarily defined by its functional activity at S1P1 and lack of activity at other S1P receptor subtypes. The unique binding mode of CYM5442 and its ability to activate key S1P1-mediated signaling pathways make it an invaluable tool for researchers in academia and the pharmaceutical industry. The experimental protocols detailed in this guide provide a framework for the further characterization of CYM5442 and other S1P1 modulators.

References

The Discovery and Synthesis of CYM5442 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM5442 hydrochloride is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, endothelial barrier function, and neuroinflammation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its pharmacological properties, detailed experimental protocols for its synthesis and key in vitro and in vivo assays, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing CYM5442 as a pharmacological tool to investigate S1P1 biology and for professionals in the field of drug development exploring the therapeutic potential of selective S1P1 agonists.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes by binding to a family of five G protein-coupled receptors, S1P1-5.[1] The S1P1 receptor, in particular, has emerged as a significant therapeutic target due to its essential role in immune cell trafficking.[1] Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient that governs their egress from secondary lymphoid organs. This results in a reversible sequestration of lymphocytes, a mechanism that has been successfully exploited for the treatment of autoimmune diseases such as multiple sclerosis.

CYM5442 was identified as a potent and selective S1P1 receptor agonist.[2] Unlike the endogenous ligand S1P, CYM5442 is a small molecule with favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a valuable tool for both in vitro and in vivo studies.[1] This guide details the scientific journey of CYM5442, from its chemical synthesis to its characterization as a selective S1P1 agonist.

Physicochemical Properties and Data

| Property | Value | Reference |

| Chemical Name | 2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)ethanol hydrochloride | [1] |

| Molecular Formula | C23H27N3O4・HCl | [1] |

| Molecular Weight | 445.94 g/mol | [1] |

| CAS Number | 1783987-80-3 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Pharmacokinetics

CYM5442 is a highly potent and selective agonist of the human S1P1 receptor. Its in vitro and in vivo activities have been well-characterized.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC50 (S1P1) | 1.35 nM | CHO-K1 cells | cAMP accumulation | [3] |

| EC50 (p42/p44 MAPK Phosphorylation) | 46 nM | CHO-K1 cells transfected with S1P1 | p42/p44 MAPK activation | [3] |

| Receptor Selectivity | Inactive against S1P2, S1P3, S1P4, and S1P5 | Various | Functional assays | [3] |

| In Vivo Effect | Induces acute lymphopenia | Mice | Lymphocyte count | [2] |

| Half-life (t1/2) | 3 hours (oral administration) | Mice | Pharmacokinetic analysis | [1] |

| Bioavailability (F) | Modest oral bioavailability | Mice | Pharmacokinetic analysis | [1] |

| Brain Penetrance | Yes | Mice | Brain-to-plasma ratio | [2] |

Signaling Pathway and Mechanism of Action

CYM5442 exerts its biological effects by binding to and activating the S1P1 receptor. This activation initiates a cascade of intracellular signaling events.

Caption: S1P1 Signaling Pathway Activated by CYM5442.

Upon binding of CYM5442, the S1P1 receptor couples to inhibitory G proteins (Gi/o), leading to the activation of downstream signaling pathways, including the phospholipase C (PLC) and the Ras/Raf/MEK/MAPK (p42/p44) pathways.[3] A key consequence of sustained S1P1 agonism by CYM5442 is the internalization and subsequent degradation of the receptor.[4] This functional antagonism prevents lymphocytes from responding to the S1P gradient, leading to their sequestration in lymph nodes.[1]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of CYM5442 can be achieved through a multi-step process. The following is a general scheme based on reported methods.[2] Disclaimer: This protocol is a general guide and may require optimization.

Caption: General Synthetic Workflow for this compound.

Step 1: Oxime Formation

-

To a solution of the appropriate indanone starting material in ethanol, add hydroxylamine (B1172632) hydrochloride and sodium carbonate.

-

Reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate to obtain the crude oxime.

Step 2: 1,2,4-Oxadiazole Ring Formation

-

To a solution of the oxime in a suitable solvent such as DMF, add 3,4-diethoxybenzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and 1-hydroxybenzotriazole (B26582) (HOBt).

-

Heat the reaction mixture.

-

After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 3: Reduction of the Ketone

-

Dissolve the product from the previous step in a suitable solvent like ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (B1222165) portion-wise.

-

Stir the reaction until completion.

-

Quench the reaction with water and extract the product.

-

Purify the resulting alcohol.

Step 4: Introduction of the Aminoethanol Side Chain

-

To a solution of the alcohol in a suitable solvent, add a base such as diisopropylethylamine (DIPEA) and aminoethanol.

-

Heat the reaction mixture.

-

After completion, perform an aqueous workup and purify the crude product by column chromatography to yield CYM5442 free base.

Step 5: Hydrochloride Salt Formation

-

Dissolve the purified CYM5442 free base in a suitable solvent such as diethyl ether.

-

Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with ether, and dry under vacuum to obtain this compound.

In Vitro S1P1 Receptor Internalization Assay

This assay measures the ability of CYM5442 to induce the internalization of the S1P1 receptor in cultured cells.

Materials:

-

HEK293 cells stably expressing human S1P1 tagged with a fluorescent protein (e.g., GFP).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., serum-free DMEM).

-

This compound stock solution in DMSO.

-

Positive control (e.g., S1P).

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Imaging system (e.g., high-content imaging system or confocal microscope).

Protocol:

-

Seed the S1P1-GFP expressing HEK293 cells in a multi-well imaging plate and allow them to adhere overnight.

-

Wash the cells with assay buffer and then starve them in assay buffer for 2-4 hours at 37°C.

-

Prepare serial dilutions of CYM5442 and the positive control (S1P) in the assay buffer.

-

Add the compound dilutions to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

After incubation, wash the cells with PBS and fix them with the fixative solution for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

Acquire images of the cells using an appropriate imaging system.

-

Analyze the images to quantify the internalization of the S1P1-GFP receptor, typically by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.

In Vitro p42/p44 MAPK Phosphorylation Assay

This assay determines the activation of the MAPK signaling pathway by CYM5442.

Materials:

-

CHO-K1 cells transiently or stably expressing the human S1P1 receptor.

-

Cell lysis buffer.

-

Phospho-p42/p44 MAPK and total p42/p44 MAPK antibodies.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Western blot equipment and reagents.

Protocol:

-

Plate the S1P1-expressing CHO-K1 cells and grow to near confluency.

-

Serum-starve the cells overnight.

-

Treat the cells with various concentrations of CYM5442 for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for phosphorylated p42/p44 MAPK.

-

Wash the membrane and incubate with a suitable secondary antibody.

-

Detect the signal using an appropriate detection reagent.

-

Strip the membrane and re-probe with an antibody for total p42/p44 MAPK to normalize for protein loading.

In Vivo Lymphopenia Assay in Mice

This assay assesses the in vivo efficacy of CYM5442 by measuring its ability to reduce circulating lymphocytes.

Materials:

-

C57BL/6 mice.

-

This compound.

-

Vehicle solution (e.g., sterile water or saline).

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Hematology analyzer.

Protocol:

-

Acclimate the mice to the housing conditions for at least one week.

-

Prepare a solution of this compound in the vehicle at the desired concentration.

-

Administer CYM5442 or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage).

-

At various time points after administration (e.g., 4, 8, 24 hours), collect a small volume of blood from each mouse.

-

Analyze the blood samples using a hematology analyzer to determine the total white blood cell count and the differential lymphocyte count.

-

Compare the lymphocyte counts in the CYM5442-treated mice to those in the vehicle-treated control group.

Conclusion

This compound is a well-characterized, potent, and selective S1P1 receptor agonist that serves as an invaluable tool for immunological and neurological research. Its ability to induce lymphopenia in vivo, coupled with its oral bioavailability and brain penetrance, makes it a versatile compound for a wide range of preclinical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize CYM5442 in their investigations of S1P1 receptor biology and its therapeutic potential. Further exploration of its unique pharmacological profile may uncover novel applications for this and other selective S1P1 modulators in various disease contexts.

References

- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Downstream Signaling Pathways of CYM5442 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms and downstream signaling pathways initiated by CYM5442 hydrochloride, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁). The information presented herein is intended to support research and development efforts by providing detailed experimental data, protocols, and visual representations of the compound's activity.

Core Signaling Hub: S1P₁ Receptor Activation

CYM5442 acts as a full agonist at the S1P₁ receptor, initiating a cascade of intracellular events. Upon binding, it induces receptor phosphorylation and internalization, key steps that modulate its signaling output. This initial interaction is the genesis of the pleiotropic effects observed with CYM5442 treatment.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative parameters of this compound, providing a clear reference for its potency and efficacy across different signaling pathways.

| Parameter | Value | Cell Line | Assay Type | Reference |

| S1P₁ Receptor Binding | ||||

| EC₅₀ | 1.35 nM | - | In vitro agonist activity | [1][2][3] |

| p42/p44 MAPK (ERK1/2) Phosphorylation | ||||

| EC₅₀ | 46 nM | CHO-K1 cells transfected with S1P₁ | p42/p44-MAPK phosphorylation | [1] |

| EC₅₀ (R120A mutant S1P₁) | 67 nM | CHO-K1 cells | p42/p44-MAPK phosphorylation | [1] |

| EC₅₀ (E121A mutant S1P₁) | 134 nM | CHO-K1 cells | p42/p44-MAPK phosphorylation | [1] |

| In Vivo Efficacy | ||||

| Lymphopenia Induction | Requires ~50 nM serum concentration | Mice | B- and T-lymphocyte count | [4][5] |

| B-lymphocyte reduction | ~65% | Mice | Flow cytometry | [4][5] |

| T-lymphocyte reduction | ~85% | Mice | Flow cytometry | [4][5] |

| Chemokine Expression | ||||

| CCL2 mRNA downregulation | Significant at 0.1 µM and 1 µM | HUVECs | qPCR | [6] |

| CCL7 mRNA downregulation | Significant at 0.1 µM and 1 µM | HUVECs | qPCR | [6] |

Downstream Signaling Pathways

p42/p44 MAPK (ERK1/2) Signaling Pathway

Activation of the S1P₁ receptor by CYM5442 leads to the phosphorylation and activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as ERK1/2. This pathway is a crucial regulator of cell proliferation, differentiation, and survival.

NF-κB Signaling Pathway in Endothelial Cells

In human pulmonary microvascular endothelial cells (HPMEC) infected with influenza A virus, CYM5442 has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] This inhibitory effect is mediated by β-arrestin 2 and results in the downregulation of intracellular adhesion molecule 1 (ICAM1), a key molecule in inflammatory responses.[7][8][9]

Regulation of Chemokine Expression

CYM5442 treatment of human endothelial cells leads to the downregulation of key chemokines, CCL2 and CCL7.[6] This, in turn, reduces the migration of monocytes, which are precursors to tissue macrophages, suggesting an anti-inflammatory role for CYM5442 in the context of endothelial cell signaling.[6][10]

Experimental Protocols

Western Blotting for Phospho-p42/p44 MAPK

This protocol is adapted from methodologies used to assess S1P₁ receptor-mediated MAPK activation.[4][11]

-

Cell Culture and Treatment:

-

Culture CHO-K1 cells transiently transfected with human S1P₁ receptor cDNA in appropriate media.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat cells with varying concentrations of this compound for 5 minutes (determined as the time for maximal activation).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p42/p44 MAPK (e.g., from Cell Signaling Technology) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

Normalize the phospho-p42/p44 MAPK signal to total p42/p44 MAPK or a loading control like β-actin.

-

S1P₁ Receptor Internalization Assay

This protocol describes a method to visualize receptor internalization using fluorescently tagged receptors.[4][12]

-

Cell Culture and Transfection:

-

Culture HEK293 cells and transfect them with a plasmid encoding S1P₁ receptor fused to a fluorescent protein (e.g., GFP).

-

Select stable cell lines expressing the S1P₁-GFP fusion protein.

-

-

Cell Treatment:

-

Plate the S1P₁-GFP expressing cells on glass-bottom dishes.

-

Treat the cells with 500 nM this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Microscopy:

-

Fix the cells with 4% paraformaldehyde at each time point.

-

Alternatively, perform live-cell imaging using a confocal microscope equipped with an environmental chamber.

-

Acquire images of the GFP signal.

-

-

Image Analysis:

-

Observe the translocation of the GFP signal from the plasma membrane to intracellular vesicles, which indicates receptor internalization.

-

Quantify the degree of internalization by measuring the fluorescence intensity at the membrane versus the cytoplasm.

-

In Vivo Lymphopenia Assay

This protocol outlines the procedure to measure the effect of CYM5442 on circulating lymphocytes in mice.[4][5]

-

Animal Dosing:

-

Administer this compound to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

-

Include a vehicle control group.

-

-

Blood Collection:

-

Collect peripheral blood samples from the mice at various time points post-injection (e.g., 0, 1, 3, 5, 8, 16 hours).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Flow Cytometry:

-

Lyse red blood cells using an appropriate lysis buffer.

-

Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD4 for T-helper cells, CD8 for cytotoxic T-cells, and B220 for B-cells).

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Quantify the percentage and absolute number of different lymphocyte subsets (T-cells and B-cells) in the blood.

-

Compare the lymphocyte counts in the CYM5442-treated group to the vehicle control group to determine the extent of lymphopenia.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. adooq.com [adooq.com]

- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]

- 8. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

Pharmacological Profile of CYM5442 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM5442 hydrochloride is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). As a brain-penetrant molecule, it has demonstrated significant therapeutic potential in various preclinical models, primarily through its modulation of immune responses and endothelial barrier function. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative potency and selectivity data, detailed experimental methodologies for key assays, and visualization of its principal signaling pathways.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of physiological processes by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P1 receptor is of particular interest as it plays a crucial role in lymphocyte trafficking, endothelial barrier integrity, and neuroinflammation. The development of selective S1P1 agonists offers a targeted therapeutic approach for various autoimmune diseases, inflammatory conditions, and neurological disorders. This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its high selectivity for the S1P1 receptor, distinguishing it from less selective S1P receptor modulators like FTY720 (Fingolimod).

Mechanism of Action

CYM5442 acts as a functional agonist at the S1P1 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. A key downstream event is the activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK1/2), pathway.[1][2] This signaling cascade is integral to many cellular processes.

Furthermore, CYM5442 binding leads to the internalization of the S1P1 receptor.[3][4] This process of receptor downregulation is a key mechanism for inducing lymphopenia, the reduction of circulating lymphocytes in the bloodstream. By promoting the retention of lymphocytes in secondary lymphoid organs, CYM5442 effectively dampens the immune response, a desirable effect in the context of autoimmune and inflammatory diseases.[4][5]

In endothelial cells, CYM5442 has been shown to downregulate the expression of the chemokines CCL2 and CCL7.[4][6] These chemokines are crucial for recruiting monocytes and macrophages to sites of inflammation. By reducing their expression, CYM5442 can inhibit the infiltration of these immune cells, thereby mitigating inflammation.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Receptor/Assay | Cell Line | Reference |

| EC50 | 1.35 nM | S1P1 Receptor Agonism | - | [1][2][7] |

| EC50 | 46 nM | p42/p44 MAPK Phosphorylation | CHO-K1 cells transfected with S1P1 | [1] |

Table 2: S1P Receptor Subtype Selectivity of CYM5442

| Receptor Subtype | Activity | Concentration | Reference |

| S1P1 | Agonist | EC50 = 1.35 nM | [1][2][7] |

| S1P2 | Inactive | Up to 10 µM | [1][7] |

| S1P3 | Inactive | Up to 10 µM | [1][7] |

| S1P4 | Inactive | Up to 10 µM | [1][7] |

| S1P5 | Inactive | Up to 10 µM | [1][7] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacological profile of this compound. While these are not exhaustive step-by-step protocols, they provide the essential details for understanding and potentially replicating the studies.

S1P Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of CYM5442 for S1P receptors.

-

General Principle: A radiolabeled ligand with known affinity for the receptor (e.g., [32P]S1P) is incubated with cell membranes expressing the target S1P receptor subtype.[8] The ability of increasing concentrations of an unlabeled competitor compound (CYM5442) to displace the radioligand is measured.

-

Materials:

-

Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Radioligand: [32P]S1P.[8]

-

Unlabeled competitor: this compound.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.[8]

-

GF/B filter plates.[8]

-

Scintillation counter.

-

-

Procedure Outline:

-

Incubate cell membranes with varying concentrations of CYM5442.

-

Add a fixed concentration of [32P]S1P to the mixture and incubate to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through GF/B filter plates.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of CYM5442 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

p42/p44 MAPK Phosphorylation Assay (Western Blot)

This assay measures the activation of a key downstream signaling pathway following S1P1 receptor agonism.

-

Objective: To quantify the potency of CYM5442 in activating the p42/p44 MAPK pathway.

-

General Principle: Cells expressing the S1P1 receptor are stimulated with CYM5442. The level of phosphorylated p42/p44 MAPK is then measured by Western blotting using an antibody specific for the phosphorylated form of the enzyme.

-

Materials:

-

CHO-K1 cells transiently or stably transfected with human S1P1 receptor.[1]

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204) and rabbit anti-total p42/p44 MAPK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure Outline:

-

Plate S1P1-expressing CHO-K1 cells and grow to confluence.

-

Serum-starve the cells to reduce basal MAPK activity.

-

Treat the cells with varying concentrations of CYM5442 for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody against phospho-p42/p44 MAPK, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to normalize for protein loading.

-

Quantify the band intensities to determine the EC50 for MAPK phosphorylation.

-

S1P1 Receptor Internalization Assay (Fluorescence Microscopy)

This assay visualizes the agonist-induced internalization of the S1P1 receptor.

-

Objective: To qualitatively and quantitatively assess the ability of CYM5442 to induce S1P1 receptor internalization.

-

General Principle: Cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) are treated with CYM5442. The translocation of the fluorescent signal from the plasma membrane to intracellular compartments is observed using fluorescence microscopy.[3]

-

Materials:

-

HEK293 cells stably expressing human S1P1 tagged with Green Fluorescent Protein (S1P1-GFP).[3]

-

This compound.

-

Fluorescence microscope.

-

-

Procedure Outline:

-

Plate S1P1-GFP expressing HEK293 cells on glass-bottom dishes.

-

Treat the cells with CYM5442 (e.g., 500 nM) for various time points.[3]

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the cells before and after treatment.

-

Analyze the images to quantify the redistribution of the fluorescent signal from the cell surface to intracellular vesicles.

-

In Vivo Lymphopenia Assay

This assay measures the reduction in circulating lymphocytes in response to CYM5442 administration in a living animal.

-

Objective: To determine the in vivo efficacy of CYM5442 in inducing lymphopenia.

-

General Principle: Mice are treated with CYM5442, and blood samples are collected at various time points to count the number of circulating lymphocytes.[5]

-

Materials:

-

Mice (e.g., C57BL/6).

-

This compound formulated for intraperitoneal (i.p.) injection.

-

Anticoagulant (e.g., EDTA).

-

Flow cytometer.

-

Fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).

-

-

Procedure Outline:

-

Administer a single dose of CYM5442 or vehicle control to the mice via i.p. injection.

-

Collect blood samples from the mice at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) via a suitable method (e.g., submandibular or saphenous vein puncture).

-

Treat the blood samples with a red blood cell lysis buffer.

-

Stain the remaining white blood cells with fluorescently labeled antibodies specific for different lymphocyte populations.

-

Analyze the stained cells using a flow cytometer to quantify the number of circulating T cells and B cells.

-

Compare the lymphocyte counts in the CYM5442-treated group to the vehicle-treated group to determine the extent and duration of lymphopenia.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: CYM5442 activates the S1P1 receptor, leading to the phosphorylation of p42/p44 MAPK.

Caption: CYM5442 reduces monocyte migration by downregulating CCL2 and CCL7 in endothelial cells.

Caption: Experimental workflow for inducing and measuring lymphopenia in mice using CYM5442.

Conclusion

This compound is a powerful research tool for investigating the physiological and pathological roles of the S1P1 receptor. Its high potency and selectivity, coupled with its ability to penetrate the central nervous system, make it a valuable compound for in vitro and in vivo studies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of S1P receptor modulation. Further studies to fully elucidate its binding kinetics at all S1P receptor subtypes and to develop more detailed, standardized protocols for its use will further enhance its utility in advancing our understanding of S1P1 signaling and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. researchgate.net [researchgate.net]

- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

CYM5442 Hydrochloride-Induced Lymphopenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its engagement with the S1P1 receptor initiates a cascade of intracellular events, culminating in a profound but reversible lymphopenia. This technical guide provides an in-depth exploration of the mechanism of action of CYM5442, detailing the signaling pathways involved, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating S1P1 receptor modulators.

Introduction

The trafficking of lymphocytes between the blood and secondary lymphoid organs is a tightly regulated process, essential for immune surveillance and the generation of adaptive immune responses. A key regulator of lymphocyte egress from lymph nodes is the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph compared to the tissues. Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), which allows them to sense this gradient and migrate out of the lymph nodes.

CYM5442 is a small molecule agonist that selectively targets the S1P1 receptor. By mimicking the action of endogenous S1P, CYM5442 induces the internalization and functional antagonism of the S1P1 receptor on lymphocytes. This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and leading to a reduction of circulating lymphocytes, a state known as lymphopenia. This mechanism of action has positioned S1P1 receptor agonists as a promising class of therapeutics for autoimmune diseases.

Mechanism of Action: S1P1 Receptor Modulation

The primary mechanism by which CYM5442 induces lymphopenia is through its high-affinity binding to and subsequent activation of the S1P1 receptor on lymphocytes. This interaction triggers a series of events that ultimately prevent lymphocyte egress from secondary lymphoid organs.

S1P1 Receptor Activation and Downstream Signaling

As a potent S1P1 agonist, CYM5442 initiates intracellular signaling cascades upon receptor binding. One of the key downstream pathways activated is the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This activation is a hallmark of S1P1 receptor engagement and contributes to the cellular responses induced by CYM5442.

dot

Receptor Internalization and Functional Antagonism

A critical consequence of sustained S1P1 receptor agonism by CYM5442 is the internalization of the receptor from the cell surface.[2][3] This process involves the phosphorylation and ubiquitination of the receptor, marking it for endocytosis. The removal of S1P1 receptors from the lymphocyte surface renders them unable to detect the S1P gradient that is necessary for their egress from lymph nodes. This "functional antagonism" is the core mechanism behind the sequestration of lymphocytes and the resulting lymphopenia.[2][4]

dot

Quantitative Data

The lymphopenic effect of CYM5442 is both dose- and time-dependent. Preclinical studies in mice have provided quantitative data on its potency and in vivo efficacy.

In Vitro Potency

| Parameter | Value | Cell Line | Assay |

| EC50 (S1P1 Activation) | 1.35 nM | - | In vitro agonist activity |

| EC50 (p42/p44 MAPK Phosphorylation) | 46 nM | CHO-K1 cells transfected with S1P1 | MAPK activation assay |

Data sourced from R&D Systems and MedchemExpress product datasheets.[1]

In Vivo Lymphopenia in Mice

The administration of CYM5442 to mice leads to a significant reduction in circulating lymphocytes.

| Dose (Route) | Time Point | White Blood Cells | B-Lymphocytes (B220+) | T-Lymphocytes (CD4+ & CD8+) |

| 10 mg/kg (i.p.) | 5 hours | ↓ 64% | ↓ 63-65% | ↓ 83-85% |

| 2 mg/kg (i.t.) | 8 hours | Significant Reduction | Sequestration in non-draining lymph nodes | Sequestration in non-draining lymph nodes |

Data from a study demonstrating acute lymphopenia in mice. A single intraperitoneal injection of CYM5442 was shown to induce lymphopenia for at least 18 hours.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the effects of CYM5442.

In Vivo Lymphopenia Assay

Objective: To quantify the dose- and time-dependent effects of CYM5442 on peripheral blood lymphocyte counts.

Animal Model: Male C57BL/6 mice.

Procedure:

-

Administer this compound dissolved in a suitable vehicle (e.g., sterile water) to mice via intraperitoneal (i.p.) injection at various doses.

-

At designated time points post-administration, collect whole blood samples from the mice.

-

Perform complete blood counts (CBC) using an automated hematology analyzer to determine total white blood cell counts.

-

Prepare single-cell suspensions from the blood for flow cytometric analysis.

dot

Flow Cytometry for Lymphocyte Quantification

Objective: To identify and quantify specific lymphocyte subsets in peripheral blood and lymph nodes.

Protocol:

-

Following red blood cell lysis, incubate single-cell suspensions with a cocktail of fluorescently-conjugated antibodies against murine lymphocyte surface markers. A typical panel includes:

-

T-Cells: Anti-CD3, Anti-CD4, Anti-CD8

-

B-Cells: Anti-B220 (CD45R)

-

-

Incubate cells with antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to gate on lymphocyte populations and determine their frequencies and absolute numbers.

S1P1 Receptor Internalization Assay

Objective: To visualize and quantify the internalization of the S1P1 receptor upon treatment with CYM5442.

Cell Line: HEK293 cells stably expressing a green fluorescent protein (GFP)-tagged S1P1 receptor.

Procedure:

-

Culture the S1P1-GFP expressing cells on glass-bottom dishes.

-

Treat the cells with CYM5442 at various concentrations and for different durations.

-

Fix the cells with paraformaldehyde.

-

Image the cells using confocal microscopy to observe the subcellular localization of the S1P1-GFP.

-

Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.

Conclusion

This compound is a selective S1P1 receptor agonist that potently induces lymphopenia by promoting the internalization of the S1P1 receptor on lymphocytes. This functional antagonism prevents lymphocyte egress from secondary lymphoid organs, leading to their sequestration and a reduction in circulating lymphocyte counts. The detailed understanding of its mechanism of action, supported by quantitative in vitro and in vivo data, underscores the therapeutic potential of targeting the S1P1 receptor for the treatment of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of S1P1 receptor modulators.

References

- 1. The Regulation and Mechanism of Lymphocyte Egress [escholarship.org]

- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of CYM5442 Hydrochloride in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM5442 hydrochloride is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its ability to cross the blood-brain barrier and modulate critical signaling pathways within the central nervous system has positioned it as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with the neuroprotective effects of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological disorders.

Introduction

Sphingosine-1-phosphate (S1P) signaling plays a crucial role in a multitude of physiological processes, including immune cell trafficking, vascular integrity, and neuronal function.[1] The S1P1 receptor, a G protein-coupled receptor, is a key mediator of these effects. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for the S1P1 receptor, allowing for the targeted investigation of this pathway.[2][3][4][5] Notably, CYM5442 can penetrate the central nervous system, making it particularly relevant for studying and potentially treating neurological conditions.[2][3][4][6] This document synthesizes the current understanding of CYM5442's neuroprotective role, focusing on its mechanism of action, key experimental findings, and the methodologies used to elucidate its effects.

Mechanism of Action

This compound acts as a functional agonist at the S1P1 receptor. Unlike the endogenous ligand S1P, CYM5442 activates the receptor through a distinct hydrophobic pocket, independent of the canonical head-group interactions required for S1P binding.[2] This unique binding mode leads to the initiation of a cascade of downstream signaling events that are central to its neuroprotective effects.

Upon binding, CYM5442 stimulates several key S1P1-dependent pathways:

-

p42/p44 MAPK (Erk1/2) Phosphorylation: Activation of the mitogen-activated protein kinase (MAPK) pathway is a hallmark of CYM5442-mediated S1P1 signaling.[2][3][4] This pathway is integral to cell survival, proliferation, and differentiation.

-

S1P1 Receptor Phosphorylation, Internalization, and Ubiquitination: Following activation by CYM5442, the S1P1 receptor undergoes phosphorylation, leading to its internalization from the cell surface and subsequent ubiquitination.[2][7] This process of receptor trafficking is a critical regulatory mechanism that influences the duration and intensity of downstream signaling.

The following diagram illustrates the primary signaling cascade initiated by CYM5442.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of CYM5442's potency and efficacy.

Table 1: In Vitro Efficacy of CYM5442

| Assay | Cell Line | Parameter | Value | Reference |

| S1P1 Receptor Binding | - | EC50 | 1.35 nM | [3][4] |

| p42/p44 MAPK Phosphorylation | CHO-K1 cells (WT S1P1) | EC50 | 46 nM | [2][3] |

| p42/p44 MAPK Phosphorylation | CHO-K1 cells (R120A mutant S1P1) | EC50 | 67 nM | [3] |

| p42/p44 MAPK Phosphorylation | CHO-K1 cells (E121A mutant S1P1) | EC50 | 134 nM | [1][3] |

| S1P1 Receptor Phosphorylation | HEK293 cells | Concentration | 500 nM | [2][3][7] |

| S1P1 Receptor Internalization | S1P1-GFP cells | Concentration | 500 nM | [1][2][7] |

Table 2: In Vivo Effects of CYM5442

| Animal Model | Administration | Dosage | Effect | Reference |

| Mice | Intraperitoneal (i.p.) | 10 mg/kg | 65% decrease in B-lymphocytes, 85% decrease in T-lymphocytes | [2] |

| Mice | - | - | Minimal serum concentration for maximal lymphopenia: ~50 nM | [1][2][8] |

| Rats (Endothelin-1 model) | Intraperitoneal (i.p.) | 1 mg/kg daily for 5 days | Preserved visual function and significantly thicker retinal nerve fiber layer | [3] |

| Mice (pMCAO model) | - | - | Reduced 24-hour infarct size when administered 0-6 hours after occlusion | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in studies investigating this compound.

Cell Culture and Transfection

-

Cell Lines: CHO-K1 and HEK293 cells are commonly used.[2] S1P1-GFP expressing HEK293 cells are utilized for visualization of receptor trafficking.[2][7]

-

Culture Conditions: Cells are typically grown in DMEM supplemented with 10% fetal bovine serum.[10]

-

Transfection: For studies involving mutant receptors, transient transfection of CHO-K1 cells is performed to express wild-type or mutant (e.g., R120A, E121A) human S1P1.[2]

p42/p44 MAPK Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway in response to CYM5442.

-

Cell Preparation: CHO-K1 cells transiently expressing the desired S1P1 receptor construct are seeded in appropriate culture plates.[2]

-

Serum Starvation: Prior to agonist stimulation, cells are incubated in serum-free DMEM for 4 hours to reduce basal MAPK activity.[2]

-

Antagonist Pre-treatment (Optional): To confirm S1P1-specificity, cells can be pre-incubated with an S1P1 antagonist like W146 (10 µM) for 1 hour before adding CYM5442.[2]

-

Agonist Stimulation: Cells are stimulated with varying concentrations of CYM5442 for 5 minutes.[2]

-

Cell Lysis and ELISA: Cells are lysed, and the concentration of phosphorylated p42/p44 MAPK is determined using a commercially available ELISA kit according to the manufacturer's instructions.[2]

S1P1 Receptor Phosphorylation Assay

This assay directly measures the phosphorylation of the S1P1 receptor upon agonist binding.

-

Cell Labeling: HEK293 cells expressing S1P1-GFP are labeled with 32P-orthophosphate.[2][7]

-

Agonist Treatment: Cells are incubated with CYM5442 (e.g., 500 nM) for various time points.[2][7]

-

Immunoprecipitation: The S1P1-GFP receptor is immunoprecipitated from cell lysates using an anti-GFP antibody.[2]

-

SDS-PAGE and Autoradiography: The immunoprecipitates are resolved by SDS-PAGE, and the gel is exposed to determine the extent of receptor phosphorylation.[2]

S1P1 Receptor Internalization Assay

This assay visualizes the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.

-

Cell Culture: S1P1-GFP expressing cells are cultured on coverslips suitable for microscopy.

-

Agonist Stimulation: Cells are treated with CYM5442 (e.g., 500 nM).[1][2][7]

-

Microscopy: Live-cell or fixed-cell imaging is performed using fluorescence microscopy to observe the redistribution of the S1P1-GFP signal from the plasma membrane to intracellular vesicles.[1][2][7]

In Vivo Models of Neuroprotection

-

Endothelin-1 Induced Retinal Ganglion Cell Loss: This model mimics aspects of normal-tension glaucoma. CYM5442 treatment has been shown to protect retinal ganglion cells in this model.[11]

-

Permanent Middle Cerebral Artery Occlusion (pMCAO): This is a model of ischemic stroke. Systemic administration of CYM5442 has been demonstrated to reduce infarct volume, highlighting its potential in stroke therapy.[9] Endothelial S1P1 signaling is crucial for this protective effect.[6][9]

Neuroprotective Applications and Future Directions

The data accumulated to date strongly suggest a neuroprotective role for this compound. Its ability to modulate endothelial barrier function and directly act on neuronal and glial cells through the S1P1 receptor makes it a compelling candidate for further investigation in various neurological disorders.

-

Ischemic Stroke: By promoting blood-brain barrier integrity and potentially rerouting blood flow, CYM5442 shows promise in mitigating the damage caused by ischemic events.[6]

-

Glaucoma: The demonstrated protection of retinal ganglion cells suggests a potential therapeutic avenue for glaucoma and other optic neuropathies.[3][11]

-

Multiple Sclerosis (MS): While the primary mechanism of S1P modulators in MS is immunomodulatory, the direct neuroprotective effects of CNS-penetrant agonists like CYM5442 on astrocytes and other neural cells are of significant interest.[11]

-

Alzheimer's Disease (AD): Dysregulation of S1P/S1PR1 signaling has been implicated in AD pathology.[12][13] Selective S1P1 agonists like CYM5442 may offer a therapeutic strategy by restoring normal signaling.[14][15]

Future research should focus on elucidating the precise downstream targets of the S1P1-MAPK pathway in different neuronal and glial cell types. Furthermore, long-term in vivo studies are necessary to fully assess the therapeutic potential and safety profile of this compound in chronic neurodegenerative conditions. The development of more refined delivery systems to target specific brain regions could also enhance its efficacy and minimize potential off-target effects.

Conclusion

This compound is a powerful tool for dissecting the role of S1P1 signaling in the central nervous system. Its demonstrated neuroprotective effects in preclinical models of acute and chronic neurological injury, coupled with a well-defined mechanism of action, underscore its potential as a lead compound for the development of novel neurotherapeutics. This guide provides a foundational resource for scientists and clinicians working to translate the promise of S1P1 modulation into tangible benefits for patients with neurological disorders.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sphingosine 1-phosphate receptor subtype 1 (S1P1) activity in the course of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dysregulation of sphingosine-1-phosphate (S1P) and S1P receptor 1 signaling in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Examining the effects of S1P receptor drugs in Alzheimer’s disease | HRB | Health Research Board [hrb.ie]

Investigating the Brain Penetrance of CYM5442 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance of CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Understanding the ability of this compound to cross the blood-brain barrier (BBB) is critical for its development as a therapeutic agent for central nervous system (CNS) disorders.

Quantitative Analysis of Brain Penetrance

CYM5442 demonstrates significant penetration into the central nervous system. Studies in murine models have quantified the distribution of the compound between the brain and plasma, revealing a high brain-to-plasma concentration ratio.

Table 1: Brain and Plasma Concentrations of CYM5442 in Mice [1][2]

| Parameter | Value |

| Dosing Route | Intraperitoneal (i.p.) |

| Dose | 10 mg/kg |

| Time Point | 2 hours post-dose |

| Brain Concentration | 13.7 ± 2.9 µM |

| Plasma Concentration | 1.08 ± 0.3 µM |

| Brain-to-Plasma Ratio | ~13:1 |

Table 2: Pharmacokinetic Parameters of CYM5442 in Rats [1][2]

| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) |

| Half-life (t½) | 50 minutes | 3 hours |

| Oral Bioavailability (F) | - | 26% |

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies to assess the brain penetrance of CYM5442.

Pharmacokinetic Studies in Rodents[1]

-

Animal Models: Studies were conducted in Sprague Dawley rats and C57Bl6 mice.[1]

-

Compound Formulation and Dosing:

-

For intravenous (i.v.) administration in rats, CYM5442 was formulated at 1 mg/ml in a vehicle of 10:10:80 (DMSO:Tween 80:water) and dosed at 1 mg/kg into the jugular vein.[1]

-

For oral gavage (P.O.) in rats, the compound was administered at 2 mg/kg.[1]

-

For intraperitoneal (i.p.) administration in mice to evaluate brain exposure, CYM5442 was dosed at 10 mg/kg.[1]

-

-

Sample Collection:

-

Plasma: In rats, blood samples were collected at multiple time points (5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, and 8 h) into EDTA-containing tubes. Plasma was separated by centrifugation.[1]

-

Brain Tissue: In mice, blood and brains were collected at 2 hours post-dose. Brain samples were immediately frozen upon collection.[1]

-

-

Sample Analysis:

-

Extraction: For brain tissue, frozen samples were weighed, and acetonitrile (B52724) (10x weight:volume) was added. The samples were then sonicated to extract the compound and subsequently filtered.[1]

-

Quantification: CYM5442 concentrations in plasma and brain extracts were determined using an Agilent LC-MS/MS system. A specific mass transition of m/z 410 -> 349.2 was monitored for quantification. Standard curves were generated in the corresponding blank matrix (plasma or brain).[1]

-

Visualizing Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in assessing brain penetrance and the mechanism of action of CYM5442, the following diagrams are provided.

Caption: Experimental workflow for assessing CYM5442 brain penetrance.

Caption: Signaling pathway of CYM5442 as a selective S1P1 agonist.

Discussion

The high brain-to-plasma ratio of approximately 13:1 indicates that CYM5442 readily crosses the blood-brain barrier and accumulates in the brain tissue.[1][2] This characteristic is crucial for its potential efficacy in treating CNS disorders. The compound's ability to engage the S1P1 receptor in the CNS is further supported by its observed pharmacological effects in preclinical models of neurological conditions, such as traumatic brain injury, where it has been shown to attenuate BBB disruption.[3][4][5]

The mechanism of action of CYM5442 involves binding to a hydrophobic pocket on the S1P1 receptor, leading to the activation of downstream signaling pathways, including the p42/p44 MAPK pathway, and inducing receptor internalization, phosphorylation, and ubiquitination.[1][2][6] These molecular events ultimately translate into physiological responses such as lymphopenia and modulation of endothelial barrier function.[1][3][4]

References

- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood-brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

A Technical Guide to CYM5442 Hydrochloride in Models of Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of therapeutic research.[1] A key pathway implicated in the progression of many autoimmune conditions is the sphingosine-1-phosphate (S1P) signaling axis, which critically regulates lymphocyte trafficking.[2] CYM5442 hydrochloride is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[3] Its mechanism of action, primarily involving the sequestration of lymphocytes in secondary lymphoid organs, prevents their infiltration into sites of inflammation, such as the central nervous system (CNS) in models of multiple sclerosis. This technical guide provides an in-depth overview of CYM5442's mechanism, efficacy data from preclinical autoimmune models, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action: S1P1 Receptor Agonism

CYM5442 exerts its immunomodulatory effects by acting as a functional agonist at the S1P1 receptor. The S1P/S1P1 signaling pathway is a master regulator of lymphocyte egress from lymph nodes.[2] By binding to and activating S1P1 on lymphocytes, CYM5442 induces receptor internalization and degradation.[4] This renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymphoid tissues. This "trapping" of lymphocytes, particularly auto-reactive T and B cells, within the lymph nodes reduces their numbers in peripheral circulation, a condition known as lymphopenia.[3] Consequently, fewer pathogenic immune cells are available to migrate to and attack target tissues, thereby ameliorating the signs of autoimmune disease.[5]

Signaling Pathway

Upon binding, CYM5442 activates S1P1, a G protein-coupled receptor, initiating downstream signaling cascades. One of the key pathways activated is the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This activation is followed by receptor phosphorylation, internalization, and ubiquitination, which are crucial steps in modulating the lymphocyte response.[3][4]

Quantitative Data from Preclinical Models

CYM5442 has demonstrated significant efficacy in various in vitro and in vivo models. The data below is compiled from key studies to provide a quantitative overview of its activity.

Table 1: In Vitro Profile of this compound

| Parameter | Value | Cell Line | Source |

| S1P1 Agonist EC50 | 1.35 nM | - | |

| Primary Pathway Activated | p42/p44 MAPK Phosphorylation | CHO-K1 cells | |

| Receptor Interactions | Induces S1P1 phosphorylation, internalization, and ubiquitylation | HEK293 cells | [3][4] |

Table 2: In Vivo Efficacy of CYM5442 in Mice (Lymphopenia Induction)